6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity with common reagents, and any decomposition or polymerization reactions.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, oxidation states, and preferred types of chemical reactions.Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds featuring thiadiazole and pyran cores have been investigated for their antimicrobial and antifungal properties. For instance, thiadiazole derivatives have shown significant in vitro activities against various strains of bacteria and fungi, suggesting their potential as bases for developing new antimicrobial agents (Eldin, 1999). Another study found that certain thiadiazole and thiazole derivatives exhibited potent anti-inflammatory and analgesic activities, indicating their therapeutic potential beyond antimicrobial uses (Kumar, 2022).
Antitumor Agents
Benzothiazole derivatives, similar in some respects to the compound of interest, have been synthesized and demonstrated excellent in vivo inhibitory effects on tumor growth, highlighting the anticancer potential of these types of molecules (Yoshida et al., 2005).
Tubulin Polymerization Inhibition
A study on indenopyrazoles, which share some structural similarities with the compound , identified a promising candidate for antiproliferative activity toward human cancer cells, attributed to tubulin polymerization inhibition. This suggests a mechanism by which similar compounds might exert anticancer effects (Minegishi et al., 2015).
Photosynthetic Electron Transport Inhibition
Research on pyrazole derivatives has revealed their potential to inhibit photosynthetic electron transport, a process that could be exploited for developing herbicides. Compounds with the ability to interfere with photosynthesis in this manner could provide new leads for agricultural chemicals (Vicentini et al., 2005).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. This can include toxicity, flammability, environmental hazards, and precautions for safe handling and storage.
Future Directions
This could involve potential applications for the compound, areas for further research, or improvements to its synthesis. This often involves speculation based on the known properties of the compound and related compounds.
properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c1-12(29-14-5-3-2-4-6-14)19(27)30-17-10-28-15(9-16(17)25)11-31-21-24-23-20(32-21)22-18(26)13-7-8-13/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKHNBQIHROWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate |
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